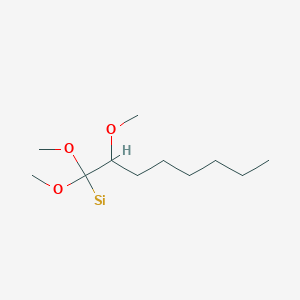
1,1,2-Trimethoxyoctylsilicon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Trimethoxyoctylsilicon is an organosilicon compound with the chemical formula C11H26O3Si. It is a clear, colorless liquid that is used in various industrial applications, particularly as a coupling agent and surface modifier. The compound is known for its ability to enhance the hydrophobicity and adhesion properties of materials.
准备方法
Synthetic Routes and Reaction Conditions
1,1,2-Trimethoxyoctylsilicon can be synthesized through the reaction of octyltrichlorosilane with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the octyltrichlorosilane is slowly added to methanol, and the mixture is heated to promote the formation of the trimethoxyoctylsilicon compound. The reaction can be represented as follows:
[ \text{C8H17SiCl3} + 3 \text{CH3OH} \rightarrow \text{C8H17Si(OCH3)3} + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation to remove impurities and achieve the desired product specifications.
化学反应分析
Types of Reactions
1,1,2-Trimethoxyoctylsilicon undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are essential for its application as a coupling agent and surface modifier.
-
Hydrolysis: : In the presence of water, this compound hydrolyzes to form silanols and methanol. The hydrolysis reaction can be catalyzed by acids or bases.
[ \text{C8H17Si(OCH3)3} + 3 \text{H2O} \rightarrow \text{C8H17Si(OH)3} + 3 \text{CH3OH} ]
-
Condensation: : The silanols formed from hydrolysis can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
[ 2 \text{C8H17Si(OH)3} \rightarrow \text{C8H17Si-O-SiC8H17} + 3 \text{H2O} ]
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water, acids, bases, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include silanols, methanol, and polymeric siloxanes. These products are crucial for its applications in surface modification and coupling.
科学研究应用
1,1,2-Trimethoxyoctylsilicon has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also used in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomaterials to improve their biocompatibility and functionality.
Medicine: It is explored for its potential use in drug delivery systems and medical device coatings.
Industry: this compound is used in the production of coatings, adhesives, and sealants to improve their performance and durability.
作用机制
The mechanism of action of 1,1,2-Trimethoxyoctylsilicon involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s methoxy groups hydrolyze to form silanols, which can then condense to form siloxane bonds. These bonds enhance the adhesion and hydrophobic properties of the materials to which the compound is applied.
相似化合物的比较
Similar Compounds
Trimethoxysilane: An organosilicon compound with the formula HSi(OCH3)3.
Triethoxysilane: An organosilicon compound with the formula HSi(OC2H5)3.
Uniqueness
1,1,2-Trimethoxyoctylsilicon is unique due to its long octyl chain, which imparts hydrophobic properties and enhances the compound’s ability to modify surfaces. This makes it particularly useful in applications where water repellency and strong adhesion are required.
属性
分子式 |
C11H23O3Si |
|---|---|
分子量 |
231.38 g/mol |
InChI |
InChI=1S/C11H23O3Si/c1-5-6-7-8-9-10(12-2)11(15,13-3)14-4/h10H,5-9H2,1-4H3 |
InChI 键 |
LBLBQOOCIZETES-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C(OC)(OC)[Si])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
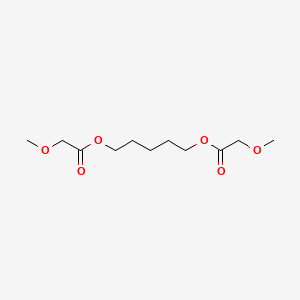
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)
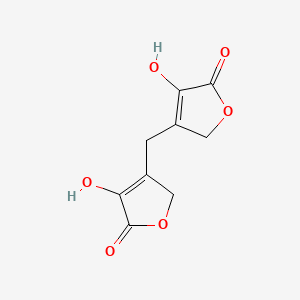

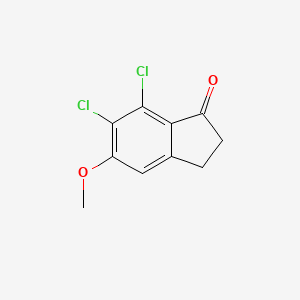
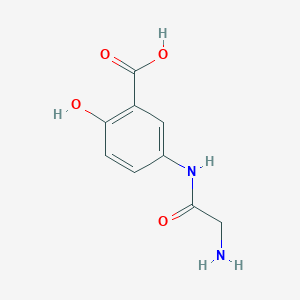
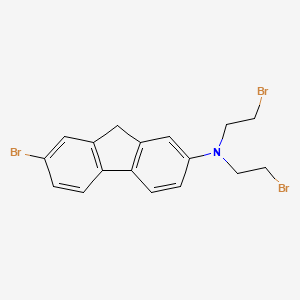


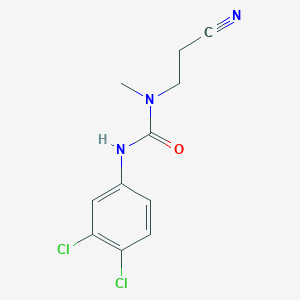
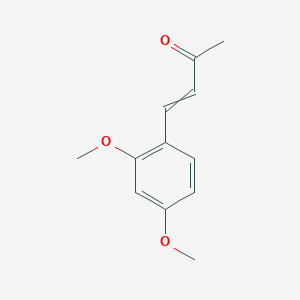
![N-[1,1-biphenyl]-4-yl-N-[4-(4-dibenzofuranyl)phenyl]-4-aminobiphenyl](/img/structure/B14007646.png)
